![molecular formula C23H29N3OS B2638562 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide CAS No. 392320-19-3](/img/structure/B2638562.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide” is a chemical compound with the molecular formula C21H25N3OS and a molecular weight of 367.51. It’s a derivative of adamantane, a type of diamondoid, which are cage-like, super-stable carbon structures .
Synthesis Analysis
The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide” includes several functional groups, such as a 1,3,4-thiadiazole ring, an adamantyl group, and a benzamide group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .Chemical Reactions Analysis
Adamantane derivatives have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Derivatives
This compound can be used as a starting material for the synthesis of new polyfunctional derivatives . The reactions are carried out in acid media, and the obtained compounds can be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .
Antiviral Applications
Adamantane derivatives, including this compound, have been used in the synthesis of antiviral drugs . This makes it a valuable compound in the development of new treatments for viral diseases.
Neurotropic Drug Development
In addition to its antiviral applications, adamantane derivatives are also used in the development of neurotropic drugs . These drugs affect the nervous system and can be used to treat a variety of neurological disorders.
Anti-Dengue Virus Activity
Some derivatives of this compound have shown significant anti-Dengue Virus serotype 2 activity . This suggests potential applications in the development of treatments for Dengue fever, a major public health concern in many tropical and sub-tropical regions .
Synthesis of High-Energy Fuels and Oils
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils .
Development of Pharmaceuticals
Adamantane derivatives are used in the development of various pharmaceuticals . Their unique chemical properties make them useful in the creation of a wide range of medicinal compounds.
Creation of Diamond-Like Bulky Polymers
Adamantane derivatives can be used in the creation of diamond-like bulky polymers such as diamondoids . These materials have a wide range of potential applications, from electronics to nanotechnology.
Antimicrobial Activity
Some derivatives of this compound have shown in vitro antimicrobial activity . This suggests potential applications in the development of new antimicrobial treatments.
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c1-2-6-20(27)26(15-16-7-4-3-5-8-16)22-25-24-21(28-22)23-12-17-9-18(13-23)11-19(10-17)14-23/h3-5,7-8,17-19H,2,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUSBJKHGKIAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
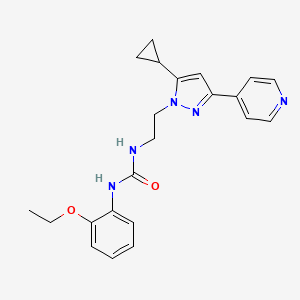
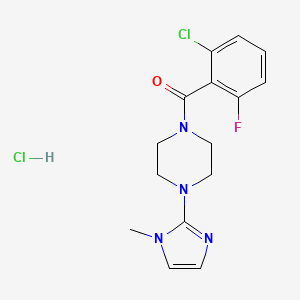
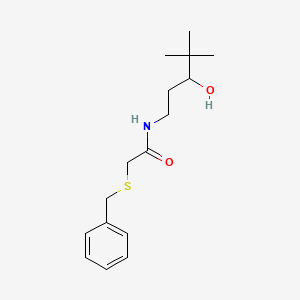
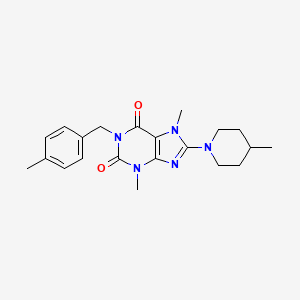
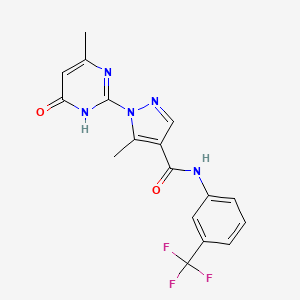
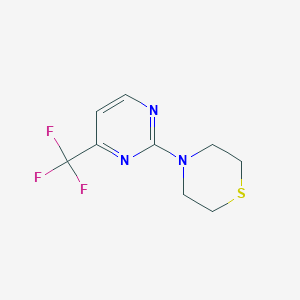
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)
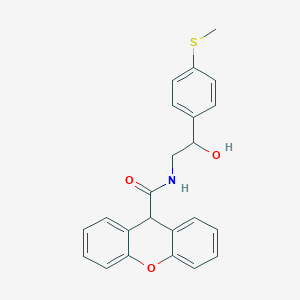

![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)